

Tetrahydroxydiboron: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetrahydroxydiboron

Cat. No.: B082485

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CAS Number: 13675-18-8

Synonyms: Bis-boric acid, Diboronic acid, Hypoboric acid, $B_2(OH)_4$

Introduction

Tetrahydroxydiboron, a commercially available white solid, has emerged as a versatile and indispensable reagent in modern organic synthesis.[1] Its utility is particularly pronounced in the synthesis of boronic acids, which are crucial intermediates in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond formation and is widely employed in the pharmaceutical industry for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2] Beyond its role in C-C coupling, **tetrahydroxydiboron** also functions as a mild and selective reducing agent, offering a valuable tool for various chemical transformations.[3] This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with **tetrahydroxydiboron** for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of **tetrahydroxydiboron** is presented below for easy reference.

Table 1: Physical and Chemical Properties of Tetrahydroxydiboron

Property	Value	Reference(s)
CAS Number	13675-18-8	[4]
Molecular Formula	B ₂ H ₄ O ₄	[4]
Molecular Weight	89.65 g/mol	[4]
Appearance	White to off-white solid/powder	[4]
Melting Point	>300 °C (decomposes)	[2]
Solubility	Soluble in water, methanol, DMF, DMSO	[2][5]
Storage	Store at 2-8 °C under dry conditions	[4]

Table 2: Safety Information for Tetrahydroxydiboron

Hazard Statement	Precautionary Statement	Reference(s)
H302: Harmful if swallowed	P264: Wash skin thoroughly after handling.	[2]
H315: Causes skin irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection.	[2]
H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2]
H335: May cause respiratory irritation	P261: Avoid breathing dust/fumes/gas/mist/vapours/spray.	[2]

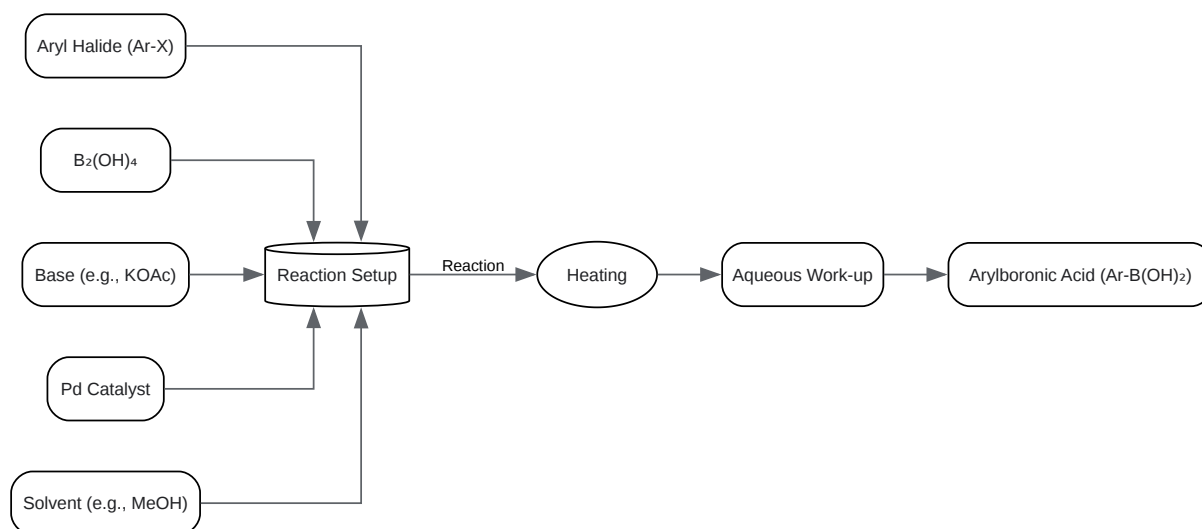
Key Applications in Research and Drug Development

Tetrahydroxydiboron's primary applications in a research and drug development setting are centered on its role as a precursor to boronic acids for cross-coupling reactions and as a selective reducing agent.

Synthesis of Arylboronic Acids via Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed reaction that synthesizes boronic acids from aryl halides or triflates. **Tetrahydroxydiboron** serves as an efficient and atom-economical source of boron for this transformation.^{[6][7]} The resulting arylboronic acids are pivotal building blocks for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds commonly found in pharmaceuticals.

A general workflow for a Miyaura borylation reaction is depicted below:



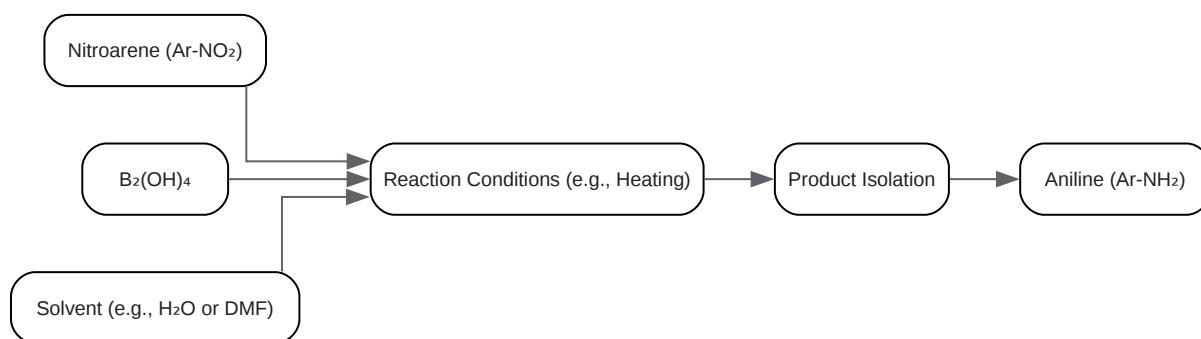
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A generalized workflow for Miyaura borylation.

Chemoselective Reduction of Nitroarenes

Tetrahydroxydiboron is an effective reagent for the metal-free reduction of nitroarenes to anilines.[8][9] This transformation is highly valuable in medicinal chemistry as the resulting anilines are versatile intermediates for further functionalization. The reaction often proceeds under mild conditions and tolerates a wide range of functional groups, offering a high degree of chemoselectivity.[3]

The logical flow for the reduction of a nitroarene to an aniline is as follows:



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Chemoselective reduction of nitroarenes.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step experimental procedures for the key applications of **tetrahydroxydiboron**.

General Procedure for Palladium-Catalyzed Miyaura Borylation of an Aryl Bromide

This protocol is adapted from a scaled-up process and can be adjusted for laboratory-scale synthesis.[1]

Materials:

- Aryl bromide
- **Tetrahydroxydiboron** ($B_2(OH)_4$)
- Potassium acetate (KOAc)
- Palladium catalyst (e.g., $Pd(dppf)Cl_2$)
- Methanol (MeOH)
- Nitrogen or Argon source
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

- To a dry reaction flask under an inert atmosphere (N_2 or Ar), add the aryl bromide (1.0 equiv), **tetrahydroxydiboron** (1.5 equiv), and potassium acetate (2.0 equiv).
- Add the palladium catalyst (0.01-0.05 equiv).
- Add anhydrous methanol to the flask.
- Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the desired arylboronic acid.

General Procedure for the Metal-Free Reduction of a Nitroarene

This protocol is based on a chemoselective reduction method.^[9]

Materials:

- Nitroarene
- **Tetrahydroxydiboron** ($\text{B}_2(\text{OH})_4$)
- Solvent (e.g., Water or a mixture of DMF and water)
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve the nitroarene (1.0 equiv) in the chosen solvent.
- Add **tetrahydroxydiboron** (3.0-5.0 equiv) to the solution.
- Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
- After the reaction is complete, cool the mixture to room temperature.
- If water is used as the solvent, the product may precipitate upon cooling and can be collected by filtration.
- If a co-solvent is used, add water to the reaction mixture to precipitate the product or to facilitate extraction.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude aniline by column chromatography or other appropriate techniques.

Conclusion

Tetrahydroxydiboron is a powerful and versatile reagent with significant applications in organic synthesis, particularly in the context of drug discovery and development. Its role as an efficient boron source for the synthesis of boronic acids and its utility as a mild, chemoselective reducing agent make it an invaluable tool for medicinal chemists and process development scientists. The experimental protocols provided in this guide offer a starting point for the practical application of this important compound in the laboratory. As the demand for efficient and sustainable synthetic methodologies continues to grow, the importance of reagents like **tetrahydroxydiboron** is set to increase.

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- To cite this document: BenchChem. [Tetrahydroxydiboron: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082485#tetrahydroxydiboron-cas-number-and-properties>]

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